3-(6-Methyl-2-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrimidin-4-yl)propanoic acid
Overview
Description
Scientific Research Applications
Chemical Synthesis and Catalysis
One of the key applications of this compound is in chemical synthesis. Jahanshahi et al. (2018) demonstrated its use in the chemoselective synthesis of novel pyrrole-substituted pyrido[2,3-d]pyrimidines. This process, catalyzed by hydroxyapatite-encapsulated-γ-Fe2O3 supported sulfonic acid, offers advantages like rapidity, high efficiency, and recyclability of the catalyst. The synthesized products exhibited promising antibacterial activity, showcasing the compound's utility in creating bioactive molecules (Jahanshahi et al., 2018).
Antibacterial and Antifungal Activities
Compounds derived from this chemical have been evaluated for their antimicrobial properties. For instance, Patel and Patel (2017) synthesized 4-thiazolidinones and 2-azetidinones derivatives from chalcone related to this compound and assessed their antibacterial and antifungal activities. The compounds showed activity against various bacterial and fungal strains, indicating potential as antimicrobial agents (Patel & Patel, 2017).
Anticancer and Radioprotective Properties
Ghorab et al. (2009) reported the synthesis of pyrazolo[3,4-d]pyrimidine derivatives containing amino acid moieties related to this compound. These derivatives were tested for in vitro anticancer activity and some showed significant activity. Additionally, some compounds exhibited radioprotective activity, suggesting potential applications in cancer treatment and radiation protection (Ghorab et al., 2009).
Development of Antitumor Agents
Liu et al. (2016) designed and synthesized a series of 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines as potential antitumor agents. Their research demonstrated that these compounds, which are structurally related to 3-(6-Methyl-2-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrimidin-4-yl)propanoic acid, exhibit inhibitory activities against various tumor cell lines. This research highlights the compound's relevance in developing new treatments for cancer (Liu et al., 2016).
Mechanism of Action
Target of Action
Similar compounds with indole and pyrrolidine scaffolds have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes . The compound’s interaction with its targets could potentially lead to modifications in cellular signaling, gene expression, or enzymatic activity.
Biochemical Pathways
Based on the biological activities of similar compounds, it can be inferred that the compound may influence a variety of biochemical pathways, potentially leading to downstream effects such as modulation of immune response, alteration of metabolic processes, or regulation of cell growth and proliferation .
Pharmacokinetics
Similar compounds have been evaluated for their pharmacokinetic properties, including their absorption, distribution, metabolism, and excretion . These properties significantly impact the bioavailability of the compound, influencing its therapeutic potential.
Result of Action
Based on the biological activities of similar compounds, it can be inferred that the compound may have diverse effects at the molecular and cellular levels, potentially influencing processes such as cell signaling, gene expression, and enzymatic activity .
Properties
IUPAC Name |
3-[6-methyl-2-(1-methylsulfonylpyrrolidin-2-yl)pyrimidin-4-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-9-8-10(5-6-12(17)18)15-13(14-9)11-4-3-7-16(11)21(2,19)20/h8,11H,3-7H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCQUOWYXMMFOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CCCN2S(=O)(=O)C)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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